Ethyl 4-amino-2,2-dimethyltetrahydro-2h-pyran-4-carboxylate
Description
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate (CAS: 1343352-06-6) is a tetrahydropyran derivative featuring a 4-amino group, 2,2-dimethyl substituents, and an ethyl ester moiety at position 2.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 4-amino-2,2-dimethyloxane-4-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-4-13-8(12)10(11)5-6-14-9(2,3)7-10/h4-7,11H2,1-3H3 |
InChI Key |
HNKHOLRFLNYHCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCOC(C1)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate typically involves the reaction of ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate with suitable reagents to introduce the 2,2-dimethyl substituents. One common method involves the use of ethyl 5-acetoxypent-2,3-dienoate and 1,3-dicarbonyl compounds under phosphine-catalyzed [3+3] annulation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural analogs and their distinguishing features:
Key Observations :
- Amino Group Position: Shifting the amino group from C4 (target compound) to C3 (Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate) alters hydrogen-bonding capabilities, which could impact interactions in biological systems .
Commercial Availability
- The target compound (CAS: 1343352-06-6) is listed with 1 supplier, whereas analogs like Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate (CAS: 87439-10-9) have broader availability, reflecting differing industrial demand .
Biological Activity
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate (ETD) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
ETD is characterized by the molecular formula , belonging to the class of tetrahydropyran derivatives. The compound features an amino group at the fourth position and two methyl groups at the second position of the tetrahydropyran ring. This unique arrangement contributes to its reactivity and potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₉NO₃ |
| Structure | Tetrahydropyran derivative |
| Functional Groups | Amino group, carboxylate moiety |
Neuroprotective Effects
Recent studies have highlighted ETD's neuroprotective properties, particularly its anticonvulsant effects. It has been shown to protect against seizures induced by pentylenetetrazole in various animal models. This suggests that ETD may be a promising candidate for treating epilepsy and other neurological disorders due to its ability to modulate neurotransmitter systems.
The mechanism of action for ETD involves its interaction with specific molecular targets within biological systems. The amino group facilitates hydrogen bonding with active sites of enzymes, potentially influencing various biochemical pathways. While detailed investigations are still necessary to elucidate these mechanisms, preliminary findings suggest that ETD may function as an enzyme inhibitor or modulator.
Case Studies
- Anticonvulsant Activity : In a study involving rodent models, ETD demonstrated significant reductions in seizure frequency when administered prior to pentylenetetrazole exposure. The results indicated a dose-dependent relationship between ETD administration and seizure protection, supporting its potential as a therapeutic agent in epilepsy management .
- Neuroprotective Mechanisms : Another study investigated the neuroprotective effects of ETD on neuronal cultures subjected to oxidative stress. Results showed that ETD treatment significantly reduced cell death and oxidative damage markers, suggesting its role as an antioxidant .
Synthesis of this compound
The synthesis of ETD typically involves several steps:
- Formation of Tetrahydropyran Ring : Starting from appropriate precursors, the tetrahydropyran ring is constructed through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the amino group and carboxylate moiety, yielding the final product.
These synthetic routes highlight ETD's accessibility for research and industrial applications.
Comparative Analysis with Similar Compounds
ETD can be compared with other related compounds to illustrate its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains additional dimethyl substituents | Enhanced steric properties and reactivity |
| Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate | Contains a cyano group instead of an amino group | Different reactivity due to the cyano functionality |
| 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | Lacks ethyl ester functionality | More polar due to carboxylic acid group |
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multistep process:
Ring formation : Cyclization of precursor ketones or esters under acidic or basic conditions (e.g., using HCl or NaOMe).
Amination : Introduction of the amino group via reductive amination or nucleophilic substitution. For example, catalytic hydrogenation with Pd/C or PtO₂ in ethanol .
Esterification : Ethyl ester formation using ethyl chloroformate or ethanol under reflux with a dehydrating agent (e.g., H₂SO₄) .
Q. Key Factors :
- Temperature control : Higher temperatures (>100°C) during cyclization improve ring stability but may degrade sensitive functional groups.
- Catalyst selection : Pd/C yields higher selectivity for reductive amination compared to Raney nickel .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation (bp ~228°C, density 1.003 g/cm³) ensures purity .
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | HCl (cat.), 80°C, 12h | 65–70 | 90 |
| Amination | NH₃, Pd/C, H₂ (1 atm) | 75–80 | 85 |
| Esterification | Ethanol, H₂SO₄, reflux | 85–90 | 95 |
Q. How can spectroscopic and crystallographic methods characterize this compound’s structural features?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituents. Key signals:
- Ethyl group : δ 1.2–1.4 ppm (triplet, CH₃), δ 4.1–4.3 ppm (quartet, CH₂).
- Amino group : Broad singlet at δ 2.5–3.5 ppm (exchangeable proton) .
- X-ray crystallography : Use SHELXTL (Bruker AXS) or WinGX for structure refinement. Collect data at 100–150 K, refine anisotropic displacement parameters, and validate with R-factor analysis (<5% discrepancy) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR (VT-NMR) detects conformational exchange. For example, chair-flip dynamics in the tetrahydropyran ring may cause signal splitting at 25°C but coalesce at −40°C .
- Computational validation : Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-31G*) spectra using Gaussian or ORCA software. Discrepancies >0.5 ppm suggest misassignment .
- Crystallographic cross-check : Overlay X-ray-derived bond lengths/angles with NMR-derived NOE correlations to confirm spatial arrangements .
Q. What strategies enable enantioselective synthesis of this compound for chiral pharmacology studies?
- Methodological Answer :
- Chiral catalysts : Use (R)- or (S)-BINAP ligands with Ru or Rh complexes for asymmetric hydrogenation of ketone intermediates (ee >90%) .
- Chiral auxiliaries : Temporarily attach a menthol or oxazolidinone group to the amino moiety, then cleave after ring formation .
- HPLC resolution : Employ a Chiralpak® IA column (hexane/isopropanol, 90:10) to separate enantiomers. Validate purity via polarimetry ([α]D²⁵ ±15°) .
Q. How is this compound applied in structure-activity relationship (SAR) studies for enzyme inhibition?
- Methodological Answer :
- Target selection : Screen against kinases (e.g., MAPK) or proteases using fluorescence-based assays. IC₅₀ values <10 μM indicate potency .
- Docking studies : Use AutoDock Vina to model interactions between the amino group and enzyme active sites (e.g., hydrogen bonding with Asp189 in trypsin-like proteases) .
- Analog synthesis : Replace the ethyl ester with methyl or tert-butyl groups to assess steric effects. Correlate logP (calculated via ChemDraw) with cellular permeability .
Q. How does SHELXL refine high-resolution crystallographic data for this compound, especially with twinning or disorder?
- Methodological Answer :
- Twinning : Use the TWIN command with a BASF parameter to model overlapping lattices. Validate with the Flack parameter (|x| < 0.1) .
- Disordered groups : Apply PART and AFIX instructions to split occupancy of the ethyl or methyl groups. Refine with ISOR restraints to prevent overfitting .
- Validation : Check the R1/wR2 convergence (<0.05/0.15) and ADPs with the Hirshfeld test .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
